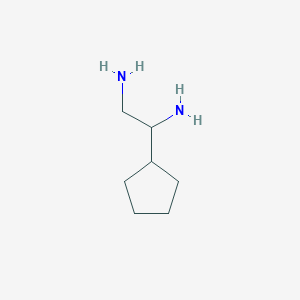![molecular formula C26H27N3O4 B3211514 N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide CAS No. 1091012-75-7](/img/structure/B3211514.png)
N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide
描述
N-(2-(7-Methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide is a complex organic molecule often utilized in advanced chemical research. Its structure, featuring a pyridopyrazinone core, imparts a range of chemical properties that make it valuable in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide typically involves multi-step organic synthesis. The process begins with the construction of the pyridopyrazinone core through a series of condensation reactions, often using derivatives of 1,8-dioxooctahydropyrrolo[3,4-b]pyrazine. Methoxylation is introduced via nucleophilic substitution, followed by alkylation to attach the ethyl chain.
Industrial Production Methods: For industrial-scale synthesis, more efficient routes are designed, focusing on maximizing yield and purity while minimizing by-products. Catalysis and optimization of reaction conditions, such as temperature and pH, play crucial roles. Continuous flow chemistry might be utilized to ensure consistent production.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might involve agents like hydrogen peroxide or potassium permanganate. Reductive conditions could include catalysts like palladium on carbon (Pd/C) with hydrogen gas. Substitution reactions often employ halogenating agents like thionyl chloride.
Major Products: These reactions yield different derivatives and functionalized versions of the original molecule, expanding its application potential.
科学研究应用
In Chemistry: The compound's unique structure makes it a subject of study for understanding pyridopyrazinone reactivity and its derivatives' properties.
In Biology: Researchers investigate its potential as a pharmacophore in drug design, targeting specific biochemical pathways.
In Medicine: It may hold promise in developing treatments for diseases due to its interaction with various molecular targets.
In Industry: Its properties could be exploited in creating specialty chemicals or materials with specific characteristics.
作用机制
N-(2-(7-Methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide exerts its effects through interaction with molecular targets such as enzymes or receptors. The compound's pyridopyrazinone core interacts with active sites, potentially inhibiting or modifying their activity. Pathways involved might include signal transduction or metabolic regulation.
相似化合物的比较
Comparison with Other Compounds: Compared to other pyridopyrazinones, N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide shows unique methoxylation and substitution patterns which may influence its reactivity and interaction with biological targets.
Similar Compounds: Some structurally related compounds include 1,8-dioxooctahydropyrrolo[3,4-b]pyrazines and their derivatives, which share the pyridopyrazinone core but differ in their substituent groups and overall chemical behavior.
Whew, that was a ride! Any more compound deep dives you’re interested in?
属性
IUPAC Name |
N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-33-24-18-29-15-14-28(26(32)22(29)17-23(24)30)13-12-27-25(31)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,17-18,21H,12-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSIRLIVVWMLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)-](/img/structure/B3211439.png)




![N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3211477.png)



![1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B3211500.png)
![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3211507.png)
![2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B3211536.png)
